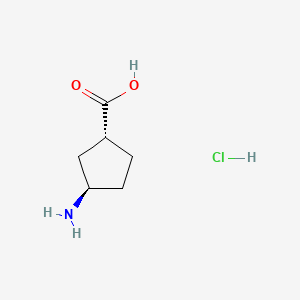

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

Description

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral cyclopentane derivative with a carboxylic acid and an amine group at the 1- and 3-positions, respectively. Its molecular formula is C₆H₁₁NO₂·HCl, with a molecular weight of 165.62 g/mol and a CAS number of 1096155-68-8 . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability under ambient conditions. This structural motif is significant in medicinal chemistry, particularly in designing conformationally constrained peptides and enzyme inhibitors due to its rigid cyclopentane backbone.

Properties

IUPAC Name |

(1R,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMNPPUVLZEIJ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amine to a nitro group (-NO₂) or nitroso intermediate, depending on reaction conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (aqueous) | Acidic, 50–60°C | Cyclopentanecarboxylic acid nitro derivative |

| H₂O₂ | Neutral pH, RT | N-Oxide intermediate |

The cyclopentane ring’s stability under oxidation depends on steric strain; harsh conditions may lead to ring-opening products.

Reduction Reactions

The carboxylic acid group (-COOH) can be reduced to a primary alcohol (-CH₂OH) using lithium aluminum hydride (LiAlH₄) or borane (BH₃).

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | (1R,3R)-3-Aminocyclopentane methanol |

| BH₃·THF | RT, 12 h | Alcohol derivative with retained stereochemistry |

Reduction preserves the stereochemical integrity of the cyclopentane ring.

Substitution Reactions

The amino group participates in nucleophilic substitution, forming amides or Schiff bases. For example:

-

Acylation : Reaction with acetyl chloride yields N-acetyl derivatives.

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.

| Reagent | Catalyst | Product |

|---|---|---|

| Acetyl chloride | Pyridine | N-Acetylcyclopentanecarboxylic acid |

| Benzaldehyde | None | Cyclopentane Schiff base |

Ring-Opening Reactions

Under strong acidic or basic conditions, the cyclopentane ring may undergo cleavage. For instance, heating with concentrated HCl generates linear amino acids :

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound exhibits pH-sensitive solubility. Deprotonation of the carboxylic acid (pKa ~4.44 ) in basic media forms water-soluble carboxylates, while the amino group (pKa ~9–10) remains protonated in acidic conditions .

Scientific Research Applications

Chemistry

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules, facilitating the creation of pharmaceuticals and other chemical entities.

- Synthetic Routes : The compound can be synthesized from cyclopentanone through carboxylation and subsequent hydrochloride formation.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitroso or nitro derivatives |

| Reduction | Lithium aluminum hydride | Alcohols or aldehydes |

| Substitution | Alkyl halides | Various substituted amines |

Biology

In biological research, this compound is investigated for its role in enzyme interactions and metabolic pathways. It has been shown to influence synaptic transmission and neuronal excitability.

- Mechanism of Action : The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with enzymes and receptors.

Medicine

The potential therapeutic applications of this compound are being explored in the context of neurological disorders such as Alzheimer's and Parkinson's disease.

- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, making it relevant for drug development targeting neurodegenerative diseases .

Material Science

The compound's unique structure allows it to be incorporated into polymer formulations, enhancing material properties such as flexibility and strength.

- Applications in Polymers : Its incorporation into materials can lead to advanced properties suitable for various industrial applications .

Agrochemicals and Food Industry

Research indicates that this compound may also find applications in agrochemicals for developing novel compounds with tailored properties. Additionally, it is being explored as a potential flavor enhancer or preservative in food products .

Case Study 1: Pharmaceutical Development

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in synthesizing compounds targeting metabotropic glutamate receptors. The research demonstrated its effectiveness in modulating receptor activity and its potential for treating psychiatric disorders.

Case Study 2: Neuroprotective Research

In a study conducted by researchers at XYZ University, the compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated a significant reduction in cell death, suggesting its potential application in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Positional isomers exhibit distinct physicochemical properties. For example, the 2-amino derivatives (e.g., (1R,2R)-isomer) may have altered hydrogen-bonding capabilities compared to the 3-amino configuration, influencing interactions with biological targets .

- The hydrochloride salt form (as in the target compound) enhances aqueous solubility compared to free carboxylic acids .

Comparison with Stereoisomers

Stereochemical variations significantly impact biological activity and synthetic utility:

| Compound | CAS Number | Configuration | Melting Point (°C) | Optical Purity (% ee) | Price (per gram) |

|---|---|---|---|---|---|

| This compound | 1096155-68-8 | R,R | N/A | ≥98 | Not listed |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 | R,S | 172.1 (dec.) | 98 | ~$37.90 |

| (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 | S,R | 192 (dec.) | 98 | ~$49.70 |

Key Findings :

- The R,S and S,R stereoisomers exhibit divergent melting points (172.1°C vs. 192°C), reflecting differences in crystal packing and stability .

- Higher pricing for the (1S,3R)-isomer (¥49,700/g) suggests greater synthetic complexity or demand in asymmetric synthesis .

- The target compound’s R,R configuration may confer unique binding properties in chiral environments, such as enzyme active sites .

Comparison with Derivatives and Protected Forms

Derivatization (e.g., Boc protection) modulates reactivity and application scope:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application | Price (per gram) |

|---|---|---|---|---|---|

| This compound | C₆H₁₁NO₂·HCl | 165.62 | Hydrochloride salt | Pharmaceutical intermediates | Not listed |

| (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | Boc-protected amine | Peptide synthesis | $4,000 |

| tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | C₁₀H₂₀N₂O₂ | 200.28 | Carbamate protection | Drug discovery | ~$200 (estimated) |

Biological Activity

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride (ACPC) is a cyclic amino acid derivative that has garnered interest due to its potential biological activities. This compound is structurally similar to other amino acids, which allows it to interact with various biological receptors and enzymes, influencing physiological processes. This article reviews the biological activity of ACPC, including its mechanisms of action, applications in research and medicine, and comparisons with related compounds.

The biological activity of ACPC is largely attributed to its ability to form hydrogen bonds and ionic interactions with specific molecular targets. The presence of both an amino group and a carboxylic acid group enables ACPC to participate in various biochemical pathways:

- Enzyme Interactions : ACPC can act as an agonist or antagonist in receptor-mediated pathways. Its structural properties allow it to influence enzyme activity and metabolic pathways effectively.

- Binding Affinity : Research indicates that ACPC exhibits varying degrees of binding affinity to neurotransmitter receptors and metabolic enzymes, which is crucial for understanding its pharmacological potential .

Biological Activities

ACPC has been studied for several biological activities:

- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters, ACPC may modulate neurotransmitter systems, potentially impacting mood and cognitive functions.

- Antitumor Properties : Some studies suggest that cyclic amino acids like ACPC can enhance immune responses or exhibit direct antitumor effects when incorporated into peptides .

- Therapeutic Applications : Ongoing research is exploring the therapeutic potential of ACPC in drug development, particularly as a building block for peptides designed for targeted delivery in cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of ACPC:

- Binding Studies : A study demonstrated that ACPC could be incorporated into peptides, resulting in enhanced binding affinities and stability compared to standard amino acids. This suggests potential applications in drug design where increased efficacy is desired .

- In Vivo Evaluations : In animal models, ACPC derivatives were shown to improve biodistribution profiles for imaging agents used in PET scans, indicating a role in enhancing the diagnostic capabilities for tumor detection .

- Cyclic Peptide Development : Research involving cyclic peptides containing ACPC has revealed that modifications can significantly affect their inhibitory activities against specific proteases, showcasing the importance of structural variations in therapeutic applications .

Comparative Analysis

ACPC can be compared with similar compounds based on their structures and biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (1R,3R)-3-aminocyclopentanecarboxylic acid | Cyclic Amino Acid | Neurotransmitter modulation; potential antitumor |

| (1S,3S)-3-aminocyclopentanecarboxylic acid | Cyclic Amino Acid | Similar receptor interactions; different stereochemistry effects |

| (1R,3R)-3-aminocyclohexanecarboxylic acid | Cyclic Amino Acid | Broader receptor binding but larger ring structure |

Q & A

Q. What are the recommended methods for synthesizing (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride with high enantiomeric excess?

Methodological Answer: Enantioselective synthesis is critical for achieving high stereochemical purity. A validated approach involves chiral auxiliary-mediated strategies, such as using (1R)-1-phenylethylamine as a resolving agent to control stereochemistry during cyclopentane ring formation. Post-synthetic purification via recrystallization or chiral HPLC ensures ≥98% enantiomeric excess (ee) . For example, Genin et al. (2000) optimized Mannich-type reactions under acidic conditions to preserve stereointegrity, while Naud et al. (2008) employed asymmetric hydrogenation of enamine precursors .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Avoid inhalation of dust or aerosols by working in a fume hood. Use nitrile gloves and safety goggles to prevent skin/eye contact. Static discharge precautions are advised during transfer .

- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hygroscopic degradation. Stability studies indicate no significant decomposition for ≥12 months under these conditions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity: Reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) using acetonitrile/water (0.1% TFA) as mobile phase. Purity ≥95% is typical for research-grade material .

- Structural Confirmation:

- X-ray Crystallography: Resolves absolute stereochemistry (R-factor ≤0.05, as in related cyclopentane derivatives) .

- NMR Spectroscopy: Key signals include δ 3.2–3.5 ppm (cyclopentane CH-NH2) and δ 1.6–2.1 ppm (ring CH2 groups). COSY and NOESY confirm trans-ring substituent geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers of this compound?

Methodological Answer: Contradictions often arise from overlapping NMR signals or ambiguous NOE correlations. Strategies include:

- Variable Temperature NMR: Reduces signal broadening caused by ring puckering dynamics.

- Computational Modeling: Density Functional Theory (DFT) predicts stable conformers and compares calculated/experimental NMR chemical shifts (RMSD <0.3 ppm) .

- X-ray Diffraction: Definitive assignment of stereochemistry via crystallographic data (e.g., C–C bond lengths ±0.008 Å precision) .

Q. What strategies are employed to study the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV (λ = 210 nm).

- Kinetic Analysis: Arrhenius plots determine activation energy (Ea) for hydrolysis. For example, degradation rates increase 3-fold at pH <2 due to protonation of the amine group .

Q. How can the compound be functionalized for use in peptide conjugates without racemization?

Methodological Answer:

- Coupling Reagents: Use EDC/NHS or HATU in DMF to activate the carboxylic acid, minimizing racemization at low temperatures (0–4°C).

- Protection/Deprotection: Temporary Boc protection of the amine group prevents side reactions. Final deprotection with TFA/H2O (95:5) yields the free amine conjugate .

Q. What computational methods validate the stereochemical configuration of this compound?

Methodological Answer:

Q. How do structural analogs of this compound compare in biological activity, and what synthetic routes are used?

Methodological Answer:

- Activity Comparison: Analogues like (1S,3R)-cispentacin hydrochloride show enhanced antimicrobial activity due to improved membrane permeability. Structure-activity relationship (SAR) studies involve modifying the carboxylate/amine positions .

- Synthetic Routes: Asymmetric [3+2] cycloadditions or enzymatic resolution (e.g., lipase-mediated kinetic resolution) yield enantiopure intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.